An In-depth Technical Guide to 11-Bromoundecyltrimethoxysilane: Structure, Properties, and Applications
An In-depth Technical Guide to 11-Bromoundecyltrimethoxysilane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 11-Bromoundecyltrimethoxysilane, a bifunctional organosilane crucial for surface engineering and functionalization. This document details its chemical structure, physicochemical properties, synthesis, and characterization, with a focus on its application in the formation of self-assembled monolayers (SAMs).
Chemical Structure and Identification
11-Bromoundecyltrimethoxysilane is an organosilane featuring a terminal bromine atom and a trimethoxysilane headgroup, connected by an eleven-carbon alkyl chain. This unique structure allows it to act as a versatile molecular linker. The trimethoxysilane group facilitates covalent attachment to hydroxylated surfaces like silicon wafers, glass, and metal oxides, while the terminal bromine serves as a reactive site for subsequent chemical modifications.
Chemical Structure:
Identifiers:
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CAS Number: 17947-99-8[1]
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Molecular Formula: C14H31BrO3Si[1]
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IUPAC Name: (11-bromoundecyl)trimethoxysilane[1]
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SMILES: CO--INVALID-LINK--(OC)OC[1]
Physicochemical Properties
A summary of the key physical and chemical properties of 11-Bromoundecyltrimethoxysilane is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 355.38 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 341 °C at 760 mmHg | |
| Density | 1.084 g/cm³ | |
| Refractive Index | 1.453 | |
| Flash Point | 160 °C | |
| Solubility | Soluble in anhydrous organic solvents such as toluene and ethanol. |
Synthesis and Purification
The primary synthetic route to 11-Bromoundecyltrimethoxysilane is the hydrosilylation of 11-bromo-1-undecene with trimethoxysilane, typically catalyzed by a platinum-based catalyst.
Experimental Protocol: Synthesis
Reaction:
Br-(CH₂)₉-CH=CH₂ + HSi(OCH₃)₃ --(Pt catalyst)--> Br-(CH₂)₁₁-Si(OCH₃)₃
Materials:
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11-bromo-1-undecene
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Trimethoxysilane
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Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
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Anhydrous toluene (reaction solvent)
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Inert gas (Argon or Nitrogen)
Procedure:
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Under an inert atmosphere, a solution of 11-bromo-1-undecene in anhydrous toluene is prepared in a flame-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser.
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A catalytic amount of Karstedt's catalyst is added to the solution.
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Trimethoxysilane (typically in slight excess) is added dropwise to the reaction mixture at room temperature.
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The reaction mixture is then heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress by Gas Chromatography (GC) or ¹H NMR spectroscopy.
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Upon completion, the reaction is cooled to room temperature.
Experimental Protocol: Purification
Procedure:
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The reaction mixture is filtered to remove the platinum catalyst.
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The solvent and any excess trimethoxysilane are removed under reduced pressure using a rotary evaporator.
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The crude product is then purified by fractional vacuum distillation to yield pure 11-Bromoundecyltrimethoxysilane. The purity can be assessed by GC and NMR spectroscopy.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of 11-Bromoundecyltrimethoxysilane.
¹H NMR (Proton NMR):
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Experimental Conditions: Typically run in deuterated chloroform (CDCl₃) at room temperature using a spectrometer operating at 300 MHz or higher.
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Expected Chemical Shifts and Assignments:
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δ ~3.58 ppm (s, 9H): The nine protons of the three methoxy groups (-Si(OCH₃)₃).
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δ ~3.40 ppm (t, 2H): The two protons of the methylene group adjacent to the bromine atom (-CH₂Br).
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δ ~1.85 ppm (quintet, 2H): The two protons of the methylene group beta to the bromine atom (-CH₂CH₂Br).
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δ ~1.2-1.6 ppm (m, 16H): The sixteen protons of the eight methylene groups in the middle of the alkyl chain.
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δ ~0.65 ppm (t, 2H): The two protons of the methylene group adjacent to the silicon atom (-CH₂Si).
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¹³C NMR (Carbon-13 NMR):
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Experimental Conditions: Typically run in CDCl₃ at a frequency corresponding to the ¹H NMR frequency (e.g., 75 MHz for a 300 MHz ¹H NMR).
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Expected Chemical Shifts:
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δ ~50.5 ppm: Methoxy carbons (-Si(OCH₃)₃).
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δ ~34.0 ppm: Methylene carbon alpha to bromine (-CH₂Br).
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δ ~32.8 ppm: Methylene carbon beta to bromine (-CH₂CH₂Br).
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δ ~22.7 - 31.9 ppm: Methylene carbons of the long alkyl chain.
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δ ~9.0 ppm: Methylene carbon alpha to silicon (-CH₂Si).
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule and to characterize the formation of self-assembled monolayers.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2925, 2854 | C-H stretching of methylene groups |
| ~1465 | C-H bending of methylene groups |
| ~1080 | Si-O-C stretching |
| ~820 | Si-O stretching |
| ~650 | C-Br stretching |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern.
Expected Fragmentation Pattern:
The mass spectrum is expected to show the molecular ion peak [M]⁺. Due to the presence of bromine, there will be two molecular ion peaks of nearly equal intensity at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for bromoalkanes involve the loss of the bromine atom and cleavage of the alkyl chain.
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α-cleavage: Loss of a propyl group from the silicon end.
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Loss of Br•: Formation of a [C₁₁H₂₂Si(OCH₃)₃]⁺ fragment.
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Cleavage of the alkyl chain: A series of peaks separated by 14 amu (CH₂).
Application: Self-Assembled Monolayers (SAMs)
11-Bromoundecyltrimethoxysilane is widely used to form well-ordered self-assembled monolayers on hydroxylated surfaces. These SAMs can then be further functionalized via reactions at the terminal bromine atom.
Experimental Protocol: SAM Formation on a Silicon Wafer
1. Substrate Cleaning and Hydroxylation:
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Silicon wafers are first cleaned to remove organic contaminants. A common method is sonication in a series of solvents such as acetone, and isopropanol, followed by a thorough rinse with deionized water.
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To create a hydrophilic surface with abundant hydroxyl groups, the wafers are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) at an elevated temperature (e.g., 80-120 °C) for a specified time (e.g., 30-60 minutes). Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.
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After piranha cleaning, the wafers are extensively rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen).
2. Solution Deposition of 11-Bromoundecyltrimethoxysilane:
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A dilute solution of 11-Bromoundecyltrimethoxysilane (typically 1-5 mM) is prepared in an anhydrous solvent, such as toluene.
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The cleaned and hydroxylated silicon wafers are immersed in this solution under an inert atmosphere to prevent premature hydrolysis and polymerization of the silane in the bulk solution.
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The immersion time can vary from a few hours to overnight to allow for the formation of a well-ordered monolayer.
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After immersion, the wafers are removed from the solution and rinsed with fresh solvent (e.g., toluene, then ethanol) to remove any physisorbed molecules.
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The wafers are then cured at an elevated temperature (e.g., 120 °C) for a short period to promote the formation of covalent siloxane bonds with the surface and between adjacent silane molecules.
Characterization of SAMs
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Contact Angle Goniometry: The hydrophobicity of the SAM-coated surface is assessed by measuring the static water contact angle. A higher contact angle compared to the bare hydroxylated silicon surface indicates the successful formation of a hydrophobic alkylsilane monolayer.
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Ellipsometry: This technique is used to measure the thickness of the SAM, which should correspond to the length of the 11-Bromoundecyltrimethoxysilane molecule in a relatively upright orientation.
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X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the elemental composition of the surface, showing the presence of Si, C, O, and Br.
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Atomic Force Microscopy (AFM): AFM provides information on the surface morphology and roughness of the SAM.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 11-Bromoundecyltrimethoxysilane.
Self-Assembled Monolayer (SAM) Formation Workflow
Caption: Workflow for the formation and characterization of a SAM on a silicon wafer.
Surface Functionalization Pathway
Caption: General pathway for surface functionalization using the brominated SAM.
